molecular formula C17H15NO4 B8538523 Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate

Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate

Cat. No. B8538523
M. Wt: 297.30 g/mol
InChI Key: YOPWLOZZIKJLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate

InChI

InChI=1S/C17H15NO4/c1-21-17(20)14-7-12-9-18-15(8-13(12)16(14)19)22-10-11-5-3-2-4-6-11/h2-6,8-9,14H,7,10H2,1H3

InChI Key

YOPWLOZZIKJLFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=CN=C(C=C2C1=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 75 mL dry THF was added methyl 2-(benzyloxy)-5-(3-methoxy-3-oxopropyl)isonicotinate (2.50 g, 7.59 mmol). The temperature of the solution was lowered to −78° C. To this solution was added 1N sodium bis(trimethylsilyl)amide (15.2 mL, 15.2 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) dropwise over 30 minutes. After completion, the reaction was stirred for an hour and then quenched by addition of 25 mL saturated NH4Cl. The organic layer was extracted with EtOAc and washed with 150 mL water and 100 mL brine, and then dried over MgSO4. The organic solvent was evaporated, and the residue was purified by column chromatography with 15% EtOAc/hexane to give desired product H6.4 (1.90 g, 84.1%). MS ESI (pos.) m/e: 298.1 (M+H)+.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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